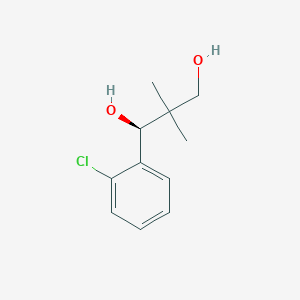

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol

Descripción general

Descripción

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol is an organic compound characterized by the presence of a chlorophenyl group attached to a propane-1,3-diol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol typically involves the reaction of 2-chlorobenzaldehyde with a suitable diol precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation or extraction processes to isolate the target compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Polyesters

One of the primary uses of neopentyl glycol is in the synthesis of polyesters. It enhances the stability of polyester products against heat, light, and moisture. The compound is utilized in the production of various industrial materials such as paints, lubricants, and plasticizers. Neopentyl glycol's unique structure allows for the formation of high-performance polyesters that exhibit superior physical properties compared to those made with conventional glycols .

Pharmaceutical Applications

Neopentyl glycol is also employed in pharmaceutical formulations. Its role as a solvent and stabilizer helps improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Research has shown that formulations containing neopentyl glycol can enhance drug delivery systems by providing better skin penetration and retention .

Case Study: Dermatological Formulations

A study on topical formulations highlighted the effectiveness of neopentyl glycol in enhancing skin bioavailability of drugs. The research indicated that formulations with this compound showed improved efficacy in delivering therapeutic agents through the skin layers compared to traditional formulations .

Cosmetic Industry Applications

In cosmetics, neopentyl glycol is valued for its skin conditioning properties. It helps maintain skin hydration and improves the texture of cosmetic products. The compound is often included in creams, lotions, and serums for its moisturizing effects .

Case Study: Moisturizing Creams

A comparative study evaluated different formulations containing neopentyl glycol against standard moisturizers. The results demonstrated that products with neopentyl glycol exhibited superior moisturizing effects and user satisfaction due to enhanced sensory attributes such as spreadability and absorption .

Chemical Reactions and Derivatives

Neopentyl glycol serves as a precursor for various chemical reactions, including esterification and etherification. It can form cyclic derivatives when reacted with carbonyl compounds, making it useful in organic synthesis as a protecting group for ketones during multi-step reactions .

Table: Reactivity Profile

| Reaction Type | Description |

|---|---|

| Ester Formation | Reacts with carboxylic acids to form esters |

| Ether Formation | Forms ethers with alcohols |

| Cyclic Derivative Formation | Forms six-membered cyclic derivatives with carbonyl compounds |

Mecanismo De Acción

The mechanism by which (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (1S,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylate

- 5-[(1S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydro-Thieno[3,2-c]pyridinium Bromide

- (1S)-1-(2-chlorophenyl)ethane-1,2-diol

Uniqueness

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol is unique due to its specific structural configuration and the presence of both a chlorophenyl group and a diol moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Actividad Biológica

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol (CAS Number: 133164-40-6) is an organic compound characterized by a chlorophenyl group attached to a propane-1,3-diol backbone. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

- Molecular Formula : C₁₁H₁₅ClO₂

- Molecular Weight : 214.69 g/mol

- Storage Conditions : Ambient temperature

The biological effects of this compound are believed to stem from its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular processes, influencing pathways related to proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, a study on structurally similar flavonols demonstrated significant inhibitory effects on human non-small cell lung cancer A549 cells. The results indicated that halogen substitutions on the B ring enhanced cytotoxicity against these cells, suggesting a potential pathway for further research into this compound's anticancer effects .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6l | 0.46 | Induces apoptosis via mitochondrial pathways |

| 6k | 3.14 | Similar mechanism as 6l |

| 5-FU | 4.98 | Positive control |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways. This property could make it a candidate for treating inflammatory diseases.

Antioxidant Properties

Preliminary studies indicate that this compound may exhibit antioxidant activity by scavenging free radicals. This activity is crucial for preventing oxidative stress-related damage in cells.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. The findings suggested that specific modifications to the chlorophenyl group significantly enhanced biological activity .

Study 2: Mechanistic Insights

Research focusing on the mechanistic aspects of this compound revealed that it may affect cell cycle regulation and apoptosis pathways. It was shown to decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic signals in cancer cells .

Propiedades

IUPAC Name |

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVPERDYBIBNET-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220467 | |

| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133164-40-6 | |

| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133164-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.